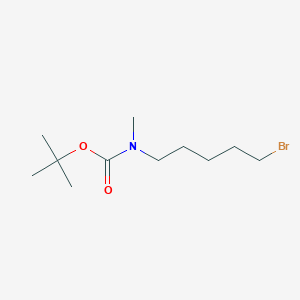
3,5-dichloro-2-ethynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-ethynylpyridine is a chemical compound with the molecular formula C7H3Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an ethynyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-ethynylpyridine typically involves the use of palladium-catalyzed coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,3,5-trichloropyridine with arylboronic acids in the presence of a palladium catalyst. This method is favored due to its high efficiency and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs similar palladium-catalyzed coupling reactions on a larger scale. The use of environmentally benign and mild reaction conditions makes this method suitable for industrial applications. Additionally, the absence of ligands in the reaction further simplifies the process and reduces costs .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-ethynylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation or reduction to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as the Suzuki-Miyaura coupling.
Nucleophiles: Used in substitution reactions to replace chlorine atoms.
Oxidizing and Reducing Agents: Used to modify the ethynyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce 3,5-dichloro-2-arylpyridines .
Scientific Research Applications
3,5-Dichloro-2-ethynylpyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-ethynylpyridine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with different targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-arylpyridines: Similar in structure but with aryl groups instead of the ethynyl group.
2,3,5-Trichloropyridine: A precursor used in the synthesis of 3,5-dichloro-2-ethynylpyridine.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and an ethynyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in scientific research and industrial processes .
Properties
CAS No. |
1119454-05-5 |
|---|---|
Molecular Formula |
C7H3Cl2N |
Molecular Weight |
172 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



